N-(1,2-benzoxazol-3-yl)-3-fluorobenzamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-3-fluorobenzamide: is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorine atom in the benzamide moiety enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-benzoxazol-3-yl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 1,2-benzoxazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1,2-benzoxazol-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(1,2-benzoxazol-3-yl)-4-fluorobenzamide
- N-(1,2-benzoxazol-3-yl)-2-fluorobenzamide
- N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide
Comparison: N-(1,2-benzoxazol-3-yl)-3-fluorobenzamide is unique due to the specific position of the fluorine atom on the benzamide moiety, which can influence its chemical and biological properties. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C14H9FN2O2 |
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Molecular Weight |
256.23 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C14H9FN2O2/c15-10-5-3-4-9(8-10)14(18)16-13-11-6-1-2-7-12(11)19-17-13/h1-8H,(H,16,17,18) |
InChI Key |
HKHGEZMYEOCVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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